2-Amino-4,6-dihydroxypyrimidine synthesis from guanidine and diethyl malonate
2-Amino-4,6-dihydroxypyrimidine synthesis from guanidine and diethyl malonate
An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dihydroxypyrimidine from Guanidine (B92328) and Diethyl Malonate
This technical guide provides a comprehensive overview of the synthesis of 2-amino-4,6-dihydroxypyrimidine, a crucial intermediate in the production of various fine chemicals and pharmaceuticals. The primary focus is on the widely employed condensation reaction between a guanidine salt and diethyl malonate. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Reaction Overview and Mechanism
The synthesis is a base-catalyzed cyclocondensation reaction. In the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), the active methylene (B1212753) group of diethyl malonate is deprotonated to form a nucleophilic enolate. Guanidine, a strong, neutral base, then acts as a dinucleophile. The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine (B1678525) ring system.
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis.
The mechanism involves the formation of an enolate from diethyl malonate, which then attacks the carbon atom of guanidine. This is followed by an intramolecular cyclization and elimination of ethanol to form the pyrimidine ring.
Caption: Proposed reaction mechanism pathway.
Experimental Protocols
Multiple variations of the synthesis have been reported, primarily differing in the choice of guanidine salt and the base/solvent system. Below are detailed protocols derived from published literature.
Protocol A: Synthesis using Guanidine Hydrochloride and Sodium Ethoxide
This method is a common procedure for preparing 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1]
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Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., argon), dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with intensive stirring. The reaction is exothermic and should be managed accordingly.
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Reaction Initiation: After all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol) while stirring vigorously.
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Addition of Malonate: Following the addition of guanidine hydrochloride, add the corresponding diethyl malonate derivative (0.2 mol).
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Reflux: Heat the reaction mixture to reflux and maintain for the required duration (typically several hours, monitoring by TLC is recommended).
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Work-up:
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Evaporate the solvent under reduced pressure.
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Dissolve the resulting solid residue in a minimum amount of water.
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Adjust the pH to approximately 6 using 10% hydrochloric acid (HCl), which will cause the product to precipitate.[2]
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Filter the precipitate and wash sequentially with distilled water and ethanol.[2]
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Drying: Dry the isolated white solid, for instance, in a blast oven at 60°C to a constant weight.[2]
Protocol B: Synthesis using Guanidine Nitrate (B79036) and Sodium Methoxide
This protocol is another effective method, often cited for achieving high yields.[2][3]
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Initial Mixture: In a suitable reaction vessel (e.g., a four-necked flask), add guanidine nitrate (0.25 mol) and anhydrous ethanol (100 mL).[2]
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Base Addition: While stirring, slowly add a 2.5 M solution of sodium methoxide in methanol (B129727) until the solid guanidine nitrate is completely dissolved. Allow the mixture to stir for an additional 30 minutes at 5°C.[2]
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Malonate Addition: Slowly add diethyl malonate (0.26 mol) dropwise to the reaction mixture.[2]
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Reflux: Raise the temperature to 65°C and maintain the reaction under reflux for 6 hours.[2]
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Work-up:
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After the reaction is complete, concentrate the mixture under reduced pressure to obtain a solid.[2]
-
Add water (e.g., 60 mL) to dissolve the solid.[2]
-
Adjust the pH of the solution to 6 with 10% dilute HCl, leading to the precipitation of the product.[2]
-
Isolate the solid by suction filtration, wash with water, and press dry.[2]
-
-
Drying: Dry the product in an oven at 60°C to a constant weight to yield a white solid.[2]
Quantitative Data Summary
The efficiency of the synthesis can vary based on the specific reagents and conditions used. The following table summarizes quantitative data from various reported procedures.
| Reference/Source | Guanidine Source | Base / Solvent System | Key Reaction Conditions | Reported Yield (%) | Purity (HPLC) |
| Patent CN102898382B[3] | Guanidine Nitrate | Sodium Methoxide / Methanol | Reflux at 68°C for 3.5h | 83% | Not Specified |
| Patent CN102898382B (Optimized)[3] | Guanidine Nitrate | Sodium Methoxide / Methanol | Reflux at 68°C | 96.3% | Not Specified |
| ChemicalBook[2] | Guanidine Nitrate | Sodium Methoxide / Ethanol | Reflux at 65°C for 6h | 96.1% | 99.7% |
| Patent CN108821935A[4] | Guanidine Nitrate | Sodium Ethoxide / Ethanol | Reflux at 105°C for 0.5h | 80.6% | Not Specified |
| Patent CN108821935A (Optimized)[4] | Guanidine Nitrate | Sodium Ethoxide / Ethanol | Reflux at 95°C for 0.5h | 81.6% | Not Specified |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis, isolation, and purification of 2-amino-4,6-dihydroxypyrimidine.
Caption: Generalized experimental workflow diagram.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN102898382B - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines - Google Patents [patents.google.com]
